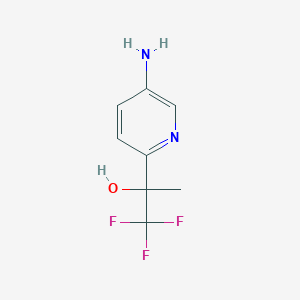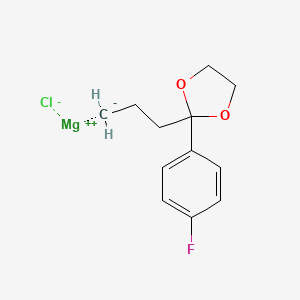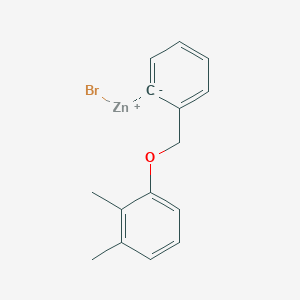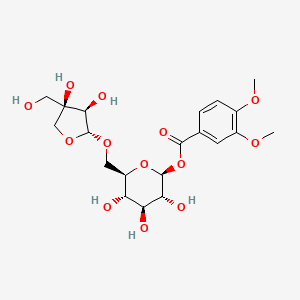
Anti-inflammatory agent 28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 28 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 28 typically involves multi-step organic reactions. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . Another green method involves the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to ensure sustainable production practices .
化学反応の分析
Types of Reactions: Anti-inflammatory agent 28 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core structure but exhibit different functional groups, enhancing their pharmacological properties .
科学的研究の応用
Anti-inflammatory agent 28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored for its potential to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of topical creams and gels for pain relief.
作用機序
The mechanism of action of anti-inflammatory agent 28 involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This leads to a decrease in inflammation and pain .
類似化合物との比較
Aspirin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
Ibuprofen: Another NSAID that works similarly to aspirin but with a different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen.
Uniqueness: Anti-inflammatory agent 28 is unique due to its specific molecular structure, which allows for selective inhibition of certain inflammatory pathways. This selectivity can result in fewer side effects compared to other NSAIDs .
特性
分子式 |
C20H28O13 |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C20H28O13/c1-28-10-4-3-9(5-11(10)29-2)17(26)33-18-15(24)14(23)13(22)12(32-18)6-30-19-16(25)20(27,7-21)8-31-19/h3-5,12-16,18-19,21-25,27H,6-8H2,1-2H3/t12-,13-,14+,15-,16+,18+,19-,20-/m1/s1 |
InChIキー |
YUFKCMTYPMYSTR-UGKYMBFOSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


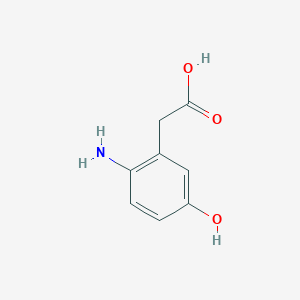
![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
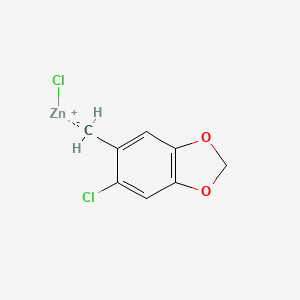
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
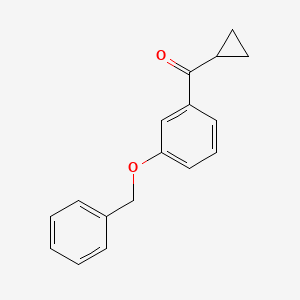
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)
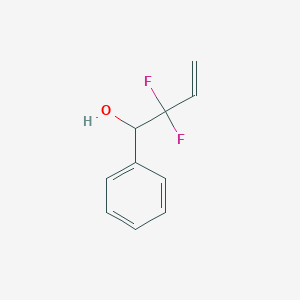
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
